N,N'-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide)
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Overview
Description
N,N’-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide): is an organic compound characterized by the presence of two chloroacetamide groups attached to a 2-methylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide) typically involves the reaction of 2-methylpropane-1,1-diol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of another equivalent of chloroacetyl chloride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N,N’-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide) can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Substitution Reactions: The major products are the substituted amides or thioamides.
Hydrolysis: The major products are the corresponding amides and carboxylic acids.
Scientific Research Applications
Chemistry: N,N’-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide) is used as a building block in organic synthesis. It can be employed in the preparation of various functionalized compounds through substitution reactions.
Biology and Medicine: It can be used to develop new drugs with antimicrobial or anticancer properties .
Industry: In the industrial sector, N,N’-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide) can be used in the production of specialty chemicals and polymers. Its reactivity makes it suitable for the modification of polymeric materials to enhance their properties.
Mechanism of Action
The mechanism of action of N,N’-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide) involves the interaction of its chloroacetamide groups with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially disrupting their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the biological system .
Comparison with Similar Compounds
N,N’-(2-Hydroxypropane-1,3-diyl)bis(2-chloroacetamide): This compound has a similar structure but with hydroxyl groups instead of methyl groups on the propane backbone.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: This compound features a phenylene group in its structure, making it more rigid and potentially altering its reactivity.
Uniqueness: N,N’-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide) is unique due to its specific substitution pattern and the presence of two chloroacetamide groups
Properties
CAS No. |
58085-16-8 |
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Molecular Formula |
C8H14Cl2N2O2 |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2-chloro-N-[1-[(2-chloroacetyl)amino]-2-methylpropyl]acetamide |
InChI |
InChI=1S/C8H14Cl2N2O2/c1-5(2)8(11-6(13)3-9)12-7(14)4-10/h5,8H,3-4H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
RWXZEZMKYGPNQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(NC(=O)CCl)NC(=O)CCl |
Origin of Product |
United States |
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